molecular formula C9H8N2O B3245326 2-Methylquinazolin-8-ol CAS No. 167837-55-0

2-Methylquinazolin-8-ol

Cat. No.: B3245326
CAS No.: 167837-55-0
M. Wt: 160.17 g/mol
InChI Key: PSSGTKAIMXEVBK-UHFFFAOYSA-N
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Description

2-Methylquinazolin-8-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the quinazolinone family, a class of heterocyclic compounds known for a broad spectrum of biological activities. While specific studies on this compound are limited, its structural analogue, 2-methylquinazolin-4(3H)-one, has been extensively studied and demonstrates significant potential in pest management research. Compounds based on the 2-methyl-3,4-dihydroquinazolin-4-one scaffold have exhibited potent larvicidal activity against the Aedes aegypti mosquito, a primary vector for diseases such as dengue, Zika, and chikungunya, with LC50 values in the low microgram per milliliter range after 72 hours of exposure . Notably, these studies also suggest that such compounds can be environmentally friendly; the tested quinazolinone derivatives showed no toxicity to the non-target aquatic organism Diplonychus rusticus , indicating potential selectivity . In silico molecular docking studies point to acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) as potential molecular targets, suggesting a possible neuromodulatory mechanism of action that warrants further investigation . Given the established bioactivity of its analogues, this compound presents a valuable scaffold for researchers developing novel bioactive molecules, especially in the search for new insecticidal agents with selective toxicity. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinazolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-10-5-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGTKAIMXEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CC=C(C2=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314007
Record name 2-Methyl-8-quinazolinol
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167837-55-0
Record name 2-Methyl-8-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167837-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-quinazolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylquinazolin 8 Ol and Its Precursors

Traditional Synthetic Pathways

Traditional methods for the synthesis of quinazolines often rely on well-established condensation reactions. These pathways typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring, starting from ortho-substituted aniline derivatives.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental approach to quinazoline (B50416) synthesis. A prominent example is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid derivative with an amide at elevated temperatures. wikipedia.orgnih.gov In the context of 2-Methylquinazolin-8-ol, a plausible synthetic route would involve the cyclocondensation of 2-amino-3-hydroxybenzoic acid with acetamide or a related C2 synthon. The reaction proceeds through an initial acylation of the amino group of the anthranilic acid, followed by intramolecular cyclization and dehydration to form the quinazolinone ring system. Subsequent modification may be necessary to yield the final this compound.

Another classical approach involves the reaction of an ortho-aminoaryl nitrile, such as 2-amino-3-hydroxybenzonitrile, with a suitable reagent to introduce the C2-methyl group and facilitate cyclization. These reactions often require harsh conditions, including high temperatures and the use of strong acids or bases as catalysts.

Table 1: Comparison of Traditional Cyclocondensation Precursors
Starting MaterialReagent for C2-Methyl GroupGeneral ConditionsProduct Type
2-Amino-3-hydroxybenzoic acidAcetamideHigh temperature (130-200 °C)Quinazolinone intermediate
2-Amino-3-hydroxybenzonitrileAcetic anhydride (B1165640), followed by ammoniaMulti-step, strong reagentsQuinazoline
2-Amino-3-hydroxybenzaldehydeAcetamidineCondensation, often with a catalystQuinazoline

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer a more streamlined approach to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of the quinazoline core, MCRs can provide rapid access to a diverse range of derivatives. While specific MCRs for this compound are not extensively documented, general strategies for quinazoline synthesis can be adapted. A hypothetical MCR could involve the reaction of a 2-amino-3-hydroxy-substituted aromatic compound, an aldehyde, and a source of ammonia or an amine, in the presence of a suitable catalyst or promoter. The efficiency of MCRs lies in their ability to construct the target molecule with high atom economy and reduced purification steps.

Modern Synthetic Strategies

In recent years, the field of chemical synthesis has seen a significant shift towards more sustainable and efficient methodologies. These modern strategies are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of quinazolines, this can be achieved through the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient techniques like microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many heterocyclic syntheses, including those of quinazolinones. nih.gov The application of these principles to the synthesis of this compound could involve a microwave-assisted Niementowski reaction or a catalyst-driven cyclization in an aqueous medium, thereby minimizing the use of volatile organic solvents.

Catalyst-Assisted Synthetic Routes

The use of catalysts has revolutionized the synthesis of quinazolines by enabling reactions to proceed under milder conditions with higher selectivity. Transition-metal catalysts, including those based on palladium, copper, iron, and manganese, have been extensively explored for the formation of the quinazoline ring. For instance, catalyst systems can facilitate C-N bond formation in the cyclization step or promote dehydrogenative coupling reactions. An example of a catalyst-assisted route could involve the coupling of a 2-halo-3-hydroxybenzonitrile with an acetamidine derivative in the presence of a copper or palladium catalyst.

Table 2: Overview of Catalysts in Quinazoline Synthesis
Catalyst TypeExampleReaction TypeAdvantages
PalladiumPd(OAc)₂Cross-coupling, CarbonylationHigh efficiency, broad substrate scope
CopperCuI, Cu₂OUllmann coupling, C-H aminationLower cost than palladium, good for N-arylation
IronFeCl₃, Fe₂O₃Cyclization, C-N couplingAbundant, low toxicity, cost-effective
ManganeseMn(OAc)₂, MnO₂Dehydrogenative couplingEnvironmentally benign, unique reactivity

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. While specific applications of flow chemistry for the synthesis of this compound are still emerging, the successful synthesis of related compounds like 2-methylquinazolin-4(3H)-one in microfluidic reactors demonstrates the potential of this technology. A flow-based synthesis of this compound could involve pumping a solution of the precursors and a catalyst through a heated microreactor, leading to rapid and efficient formation of the product. This approach can be particularly beneficial for reactions that are highly exothermic or require precise control to minimize side-product formation.

Process Optimization and Scalability Studies for this compound Production

Detailed research findings and data tables on the process optimization and scalability for the production of this compound are not available in the reviewed literature.

Chemical Transformations and Functionalization of 2 Methylquinazolin 8 Ol

Reactions Involving the Hydroxyl Group at Position 8

The hydroxyl group at the 8-position of the quinazoline (B50416) ring is a key site for introducing structural diversity. Its nucleophilic character enables a range of reactions, including alkylation, acylation, and cross-coupling, to generate ethers, esters, and other valuable derivatives.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations for modifying the hydroxyl group of 2-methylquinazolin-8-ol. These reactions involve the formation of new carbon-oxygen bonds, leading to the corresponding ethers and esters.

The alkylation of quinazolinones can be influenced by various factors, including the nature of the alkylating agent, solvent, and temperature. tiiame.uz For instance, the alkylation of quinazolin-4-ones with alkyl halides under classical two-phase catalysis conditions (solid phase: alkali metal carbonates; liquid phase: aprotic solvents) has been shown to be regioselective, favoring N-alkylation at the 3-position. repec.orgjuniperpublishers.com However, specific conditions can be tailored to promote O-alkylation. The use of dialkyl carbonates under microwave irradiation has been presented as a practical and efficient method for the alkylation of NH-containing heteroaromatic compounds, offering an alternative to hazardous reagents like methyl iodide. mdpi.com

Acylation reactions, on the other hand, introduce an acyl group to the oxygen atom. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.

Ether and Ester Synthesis

The synthesis of ethers from this compound is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org The reaction is versatile and can be used to prepare a wide range of both symmetrical and asymmetrical ethers. wikipedia.org A variation of this synthesis uses silver oxide (Ag₂O) as a mild base, which allows the reaction to proceed without the need to pre-form the alkoxide intermediate. libretexts.org Another approach is the alkoxymercuration-demercuration reaction, where an alkene reacts with the alcohol in the presence of a mercury salt, followed by demercuration to yield the ether. libretexts.orglibretexts.org

Ester synthesis can be accomplished through various methods, including the reaction of the alcohol with carboxylic acids or their derivatives. Transesterification, catalyzed by acids or bases, is another common route where the alcohol displaces the alcohol moiety of an ester. organic-chemistry.org For example, a one-pot protocol involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis has been described for the synthesis of carboxyl-substituted bisquinoline systems. researchgate.net

Palladium-Catalyzed Cross-Coupling at the Oxygen Moiety

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. These reactions can be employed to couple this compound with various aryl or vinyl halides or triflates, providing access to a diverse range of diaryl ethers or aryl vinyl ethers. General conditions for the palladium-catalyzed C-O cross-coupling of primary alcohols have been developed, utilizing specific ligands to promote efficient coupling with both activated and unactivated aryl halides. nih.gov The palladium-catalyzed cross-coupling of organoboron compounds, such as arylboronic esters, with haloarenes is another important method. organic-chemistry.org This reaction is tolerant of various functional groups and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Transformations at the Methyl Group at Position 2

The methyl group at the 2-position of the quinazoline ring, while generally less reactive than the hydroxyl group, can undergo various transformations to introduce further functionalization.

Side-Chain Functionalization Reactions

The methyl group can be a site for side-chain functionalization, although this often requires activation. cmu.edu One strategy involves the reaction of the 2-methyl group with strong bases to generate a carbanion, which can then react with various electrophiles. Research on related quinazoline derivatives has shown that the 2-methyl group can participate in reactions leading to the extension of the carbon chain. mdpi.com

Condensation and Nucleophilic Addition Reactions at the Methyl Group

The methyl group at position 2 can undergo condensation reactions with aldehydes or other carbonyl compounds, particularly after activation. These reactions lead to the formation of new carbon-carbon bonds and the introduction of more complex side chains. For example, the 2-methyl group can be extended to form alkene functionalities through dehydration reactions with aldehydes. mdpi.com

Nucleophilic addition reactions can also occur at the carbonyl group that can be formed from the methyl group through oxidation. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol. youtube.com

Below is a table summarizing the types of transformations discussed:

Functional Group Reaction Type Reagents/Conditions Product Type
8-Hydroxyl GroupO-AlkylationAlkyl halides, dialkyl carbonates, base (e.g., K₂CO₃, Cs₂CO₃), microwave irradiationEthers
8-Hydroxyl GroupO-AcylationAcyl chlorides, acid anhydridesEsters
8-Hydroxyl GroupWilliamson Ether SynthesisAlkyl halide, strong base (e.g., NaH) or Ag₂OEthers
8-Hydroxyl GroupAlkoxymercuration-DemercurationAlkene, Hg(OAc)₂, NaBH₄Ethers
8-Hydroxyl GroupPalladium-Catalyzed Cross-CouplingAryl/vinyl halides or triflates, Palladium catalyst, ligandDiaryl ethers, Aryl vinyl ethers
2-Methyl GroupSide-Chain FunctionalizationStrong base, electrophilesFunctionalized side-chains
2-Methyl GroupCondensationAldehydes, dehydration conditionsAlkenes
2-Methyl Group (after oxidation to carbonyl)Nucleophilic AdditionNucleophiles (e.g., Grignard reagents, hydrides)Alcohols

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring System

The electronic nature of the this compound ring system is complex, with the pyrimidine (B1678525) ring being electron-deficient and the benzene (B151609) ring being activated by the hydroxyl group at the 8-position. This directing group, analogous to the hydroxyl group in 8-hydroxyquinoline (B1678124), is expected to be the dominant factor in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the 5- and 7-positions of the carbocyclic ring.

While specific studies on the halogenation and nitration of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 8-hydroxyquinoline derivatives. The hydroxyl group at the C-8 position is a strong activating group and directs electrophiles to the ortho (C-7) and para (C-5) positions.

Halogenation: Research on 8-hydroxyquinoline and its derivatives shows that halogenation readily occurs at the 5- and 7-positions. For instance, the reaction of 8-hydroxyquinoline with N-chlorosuccinimide (NCS) under acidic conditions leads to the formation of 2-alkyl-5,7-dichloro-8-hydroxyquinoline in good yields. tiiame.uz Similarly, bromination of 8-hydroxyquinoline with bromine in chloroform (B151607) has been shown to produce 5,7-dibromo-8-hydroxyquinoline. nih.gov It is therefore highly probable that this compound would undergo similar dihalogenation at the C-5 and C-7 positions under standard halogenating conditions. A metal-free protocol for the regioselective C5-H halogenation of various 8-substituted quinolines using trihaloisocyanuric acid has also been established, suggesting a potential route for selective monofunctionalization. masterorganicchemistry.com

Nitration: The nitration of 8-hydroxyquinoline has been shown to yield 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid. researchgate.net The reaction is believed to proceed via initial substitution at the 5-position, followed by nitration at the 7-position. researchgate.net This suggests that the nitration of this compound would likely follow a similar pattern, affording 2-methyl-5,7-dinitroquinazolin-8-ol. The strong activating effect of the hydroxyl group facilitates this dinitration. researchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound (by Analogy with 8-Hydroxyquinoline Derivatives)

ReactionReagentPredicted Product(s)Reference (Analogous Compound)
ChlorinationN-Chlorosuccinimide (NCS)5,7-Dichloro-2-methylquinazolin-8-ol tiiame.uz
BrominationBromine (Br₂)5,7-Dibromo-2-methylquinazolin-8-ol nih.gov
NitrationNitric Acid (HNO₃)5,7-Dinitro-2-methylquinazolin-8-ol researchgate.net

The Friedel-Crafts reaction is a classic method for the C-alkylation and C-acylation of aromatic rings. sigmaaldrich.cnmt.com For this compound, the electron-rich benzene ring, activated by the hydroxyl group, is the expected site of reaction.

Direct research on Friedel-Crafts reactions of this compound is limited. However, historical studies on 8-hydroxyquinoline provide valuable insight. Matsumura demonstrated in 1934 that 8-hydroxyquinoline undergoes Friedel-Crafts acylation with acyl chlorides, such as propionyl chloride, in the presence of aluminum chloride in nitrobenzene. acs.org The reaction yielded the 5-acyl derivative, specifically 5-propionyl-8-hydroxyquinoline. acs.org This indicates a preference for substitution at the C-5 position, which is para to the activating hydroxyl group.

Based on this precedent, it is plausible that this compound would react similarly with acyl halides or anhydrides under Friedel-Crafts conditions to yield 5-acyl-2-methylquinazolin-8-ol derivatives. The general conditions for such reactions typically involve a Lewis acid catalyst like aluminum chloride (AlCl₃) and an appropriate solvent. nih.gov

Table 2: Predicted Friedel-Crafts Acylation of this compound (by Analogy with 8-Hydroxyquinoline)

Acylating AgentCatalystPredicted ProductReference (Analogous Compound)
Propionyl chlorideAlCl₃5-Propionyl-2-methylquinazolin-8-ol acs.org
Acetyl chlorideAlCl₃5-Acetyl-2-methylquinazolin-8-ol acs.org
Phthalyl chlorideAlCl₃5,5'-(Carbonyl)bis(this compound) type structures acs.org

Nucleophilic Aromatic Substitution Reactions on the Quinazoline Core

Nucleophilic aromatic substitution (SNAr) on the quinazoline core typically requires the presence of a good leaving group, such as a halogen, at the electron-deficient C-2 or C-4 positions. nih.gov For this compound, SNAr reactions would necessitate prior conversion to a halo-derivative, most commonly a 4-chloro derivative.

The synthesis of a precursor like 4-chloro-2-methylquinazolin-8-ol (B584193) could potentially be achieved from a corresponding 2-methylquinazolin-4,8-dione derivative. Once formed, the chlorine atom at C-4 is highly susceptible to displacement by a variety of nucleophiles. Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the 4-chloro group can be readily displaced by nucleophiles like hydrazine (B178648), sodium azide (B81097), and various amines. mdpi.comresearchgate.net

For instance, reaction with hydrazine hydrate (B1144303) would be expected to yield 4-hydrazino-2-methylquinazolin-8-ol. Similarly, treatment with sodium azide would produce the corresponding 4-azido derivative, which can be a precursor for further transformations. Amination with primary or secondary amines, often facilitated by base or microwave irradiation, would lead to a diverse library of 4-amino-2-methylquinazolin-8-ol derivatives. nih.govresearchgate.net

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-methylquinazolin-8-ol (by Analogy)

NucleophileReagentExpected ProductReference (Analogous Compound)
HydrazineHydrazine hydrate4-Hydrazino-2-methylquinazolin-8-ol mdpi.comresearchgate.net
AzideSodium azide (NaN₃)4-Azido-2-methylquinazolin-8-ol mdpi.comresearchgate.net
AminesR¹R²NH4-(R¹,R²-amino)-2-methylquinazolin-8-ol nih.govresearchgate.net
ThiolsRSH / Base4-(Alkyl/Arylthio)-2-methylquinazolin-8-ol mdpi.com

Synthesis of Novel Fused Heterocyclic Systems Derived from this compound

The structure of this compound provides multiple sites for the construction of fused heterocyclic systems. Reactions involving the 8-hydroxyl group and adjacent positions on the carbocyclic ring (C-7) are a plausible strategy for annulation.

A potential synthetic route could begin with an electrophilic substitution reaction, such as nitration or halogenation, to introduce a functional group at the C-7 position. For example, following the nitration to 7-nitro-2-methylquinazolin-8-ol, subsequent reduction would yield 7-amino-2-methylquinazolin-8-ol. This ortho-aminophenol moiety is a versatile precursor for the synthesis of fused oxazole (B20620) or thiazole (B1198619) rings. Condensation with carboxylic acids, aldehydes, or their derivatives could lead to the formation of novel acs.orgmdpi.comoxazolo[5,4-g]quinazoline systems.

Alternatively, functionalization of the methyl group at C-2 and the nitrogen at N-3 can be envisioned. For example, the synthesis of 2,3-fused quinazolinones has been reported through various strategies, including the cyclization of appropriately substituted precursors. arkat-usa.org While direct examples starting from this compound are scarce, one could envision a pathway where the N-3 position is functionalized with a group capable of cyclizing onto a modified C-2 substituent, leading to fused triazolo- or pyrimido-quinazoline structures.

Formation of Imine Derivatives (Schiff Bases) from this compound Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov To generate Schiff bases from this compound, a precursor containing either a primary amino group or an aldehyde functionality is required.

A feasible route to an amino precursor involves the regioselective nitration of this compound at the C-7 position, followed by chemical reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 7-amino-2-methylquinazolin-8-ol. This amino derivative can then be condensed with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol (B145695) or acetic acid, often with catalytic acid, to produce a library of Schiff bases. arkat-usa.orgorganic-chemistry.org

The synthesis of Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one derivatives is well-documented, providing a strong procedural basis for the reactions of the proposed 7-amino-2-methylquinazolin-8-ol. arkat-usa.orgorganic-chemistry.orgacs.org

Table 4: Representative Schiff Bases Potentially Derived from a 7-Amino-2-methylquinazolin-8-ol Precursor

Aldehyde ReactantProduct Structure NameReference (Analogous Synthesis)
Benzaldehyde7-(Benzylideneamino)-2-methylquinazolin-8-ol arkat-usa.orgorganic-chemistry.org
4-Nitrobenzaldehyde7-((4-Nitrobenzylidene)amino)-2-methylquinazolin-8-ol arkat-usa.org
4-Hydroxybenzaldehyde7-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-8-ol organic-chemistry.org
2-Chlorobenzaldehyde7-((2-Chlorobenzylidene)amino)-2-methylquinazolin-8-ol organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Methylquinazolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Methylquinazolin-8-ol, NMR is instrumental in confirming the substitution pattern and elucidating the electronic environment of the quinazoline (B50416) core.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinazoline ring system, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the heterocyclic nitrogen atoms.

The aromatic region is expected to show a set of coupled multiplets. The proton at position 4 (H-4) would likely appear as a singlet or a narrowly split doublet. The protons on the benzene (B151609) ring moiety (H-5, H-6, and H-7) will present as a more complex splitting pattern, likely an AMX or ABC spin system, due to their coupling with each other. The methyl group at position 2 will give rise to a characteristic singlet in the upfield region of the spectrum. The hydroxyl proton at position 8 is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.5s (singlet)-
H-4~8.0s or d-
H-5~7.3d (doublet)~7-8
H-6~7.5t (triplet)~7-8
H-7~7.2d (doublet)~7-8
-OHVariable (broad)s (singlet)-

The ¹³C NMR spectrum of this compound will display signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their electronic environment. The carbons of the quinazoline ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the hydroxyl and methyl substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule). A DEPT-90 experiment would only show signals for CH carbons. This allows for the unambiguous assignment of the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135/DEPT-90 Responses for this compound.
CarbonPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
-CH₃~20-25PositiveNo Signal
C-2~160No Signal (Quaternary)No Signal
C-4~150PositivePositive
C-4a~120No Signal (Quaternary)No Signal
C-5~115PositivePositive
C-6~130PositivePositive
C-7~118PositivePositive
C-8~155No Signal (Quaternary)No Signal
C-8a~140No Signal (Quaternary)No Signal

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons, such as H-5 with H-6, and H-6 with H-7, confirming their connectivity within the benzene ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would allow for the direct assignment of the protonated carbons, for instance, linking the chemical shift of H-5 to that of C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, which is important for understanding the three-dimensional structure. A NOESY spectrum could show a correlation between the methyl protons at C-2 and the H-4 proton, providing evidence of their spatial closeness. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2970-2850 cm⁻¹ region. The quinazoline ring itself will give rise to a series of characteristic bands due to C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ range. asianpubs.org The C-O stretching vibration from the phenolic hydroxyl group is anticipated around 1200 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound. asianpubs.orgresearchgate.net
Wavenumber (cm⁻¹)Vibrational Mode
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000Aromatic C-H stretch
2970-2850Aliphatic C-H stretch (methyl)
1650-1550C=N stretch (quinazoline ring)
1600-1450C=C stretch (aromatic ring)
~1200C-O stretch (phenol)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes. The C-C and C=N stretching vibrations of the quinazoline ring would also be Raman active. The symmetric C-H stretching of the methyl group would also be observable.

Table 4: Predicted Characteristic Raman Peaks for this compound. asianpubs.org
Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
~2920Symmetric C-H stretch (methyl)
1600-1500Aromatic ring breathing modes
~1400C-H bend (methyl)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, allowing for the confident assignment of its elemental formula. For this compound (C₉H₈N₂O), the theoretical exact mass can be calculated. When subjected to HRMS analysis, typically using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺.

While specific experimental HRMS data for this compound is not widely published, the fragmentation patterns of quinazoline structures are well-understood. The fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways. Common fragmentation includes the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or radicals like the methyl group (•CH₃). The stable quinazoline core often remains intact in major fragment ions.

For illustrative purposes, the ESI-MS² spectrum of the related isomer, 2-Methyl-4(3H)-quinazolinone, shows a precursor ion at m/z 161.071 and produces characteristic fragment ions that help confirm its structure. nih.gov A similar detailed fragmentation analysis for this compound would provide definitive structural confirmation.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Description Predicted m/z Notes
Protonated Molecular Ion [M+H]⁺ 161.0715 Corresponds to the elemental formula C₉H₉N₂O⁺.
Loss of Methyl Radical [M+H-•CH₃]⁺ 146.0480 Fragmentation of the C2-methyl group.
Loss of Carbon Monoxide [M+H-CO]⁺ 133.0769 Characteristic loss from the heterocyclic ring.

Note: The predicted m/z values are calculated based on the elemental composition of the expected fragments. Actual experimental values would be used to confirm these assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule, offering insights into its system of conjugated π-electrons. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic and heterocyclic rings.

The quinazoline ring system, being an extended aromatic structure, gives rise to intense π→π* transitions, typically observed at shorter wavelengths (below 300 nm). Additionally, the presence of nitrogen atoms with lone pairs of electrons and the oxygen of the hydroxyl group allows for n→π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π→π* transitions. researchgate.net

Studies on the parent 8-hydroxyquinoline (B1678124) molecule show strong absorption bands related to these transitions. nist.govnih.gov The UV-Vis spectrum of 8-hydroxyquinoline in ethanol (B145695), for example, displays distinct peaks that are indicative of its electronic structure. nist.gov The introduction of the methyl group and the second nitrogen atom in the quinazoline structure would be expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima due to changes in the electronic environment. The specific solvent used can also influence the position of these peaks. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength (λ_max) Range Structural Origin
π→π* 230-280 nm Benzene and pyrimidine (B1678525) ring conjugation.
π→π* 290-340 nm Extended conjugation of the quinazoline system.

Note: The expected wavelength ranges are based on data from related structures like 8-hydroxyquinoline and other quinazoline derivatives. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's structure. To date, a single crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of related quinazoline derivatives demonstrates the power of this technique. researchgate.net

Should a suitable single crystal of this compound be grown, SC-XRD analysis would reveal:

Planarity: The degree of planarity of the fused quinazoline ring system.

Bond Parameters: Precise bond lengths and angles for all atoms, confirming the C=N and C-N bonds within the pyrimidine ring and the C-O bond of the hydroxyl group.

Intermolecular Interactions: The presence of hydrogen bonding, particularly involving the 8-hydroxyl group and the nitrogen atoms, which would dictate the crystal packing arrangement. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules would also be likely.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for analyzing polycrystalline samples. It is primarily used for identifying the crystalline phase of a material and can distinguish between different polymorphs (different crystal structures of the same compound). Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. researchgate.net

No reference powder diffraction pattern for this compound is currently available in public databases. If a sample of the compound were synthesized, its PXRD pattern would be recorded and analyzed. The positions (in 2θ) and intensities of the diffraction peaks would be used to determine the unit cell parameters of the crystal lattice. mdpi.com This data is essential for quality control, ensuring phase purity, and studying potential polymorphic transformations under different conditions such as temperature or pressure.

Other Advanced Analytical Techniques for Structural Elucidation

In addition to the techniques above, a comprehensive structural elucidation of this compound would employ other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the molecular skeleton.

¹H NMR: Would show distinct signals for the methyl protons (a singlet), the aromatic protons on the benzene ring, and the proton on the pyrimidine ring. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern. A signal for the hydroxyl proton would also be present, which would be exchangeable with D₂O.

¹³C NMR: Would show the correct number of carbon signals corresponding to the nine carbon atoms in the structure, with characteristic chemical shifts for the methyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring (including the C=O or C-OH carbon). orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching bands for the aromatic and methyl groups.

C=N and C=C stretching vibrations characteristic of the quinazoline ring. scispace.com

These techniques, when used in combination, provide a complete and unambiguous picture of the molecular structure and properties of this compound.

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Methyl-4(3H)-quinazolinone
8-hydroxyquinoline
Carbon monoxide

In-depth Scientific Review of this compound Remains Elusive Due to Lack of Available Research

A comprehensive review of scientific literature reveals a significant scarcity of dedicated research on the chemical compound this compound and its coordination chemistry. Despite extensive searches for scholarly articles and data, information required to construct a detailed article focusing on its ligand design, metal complex preparation, spectroscopic investigation, and structural studies is not presently available in the public domain.

The requested article outline, which includes specific sections on the design and synthesis of this compound-based ligands, the preparation and characterization of its transition metal, main group, and lanthanide metal complexes, spectroscopic analysis, and structural studies via X-ray diffraction, presupposes a substantial body of existing research on this particular molecule. However, the scientific landscape appears to be focused on related, but structurally distinct, compounds.

Research is available for derivatives of the quinoline (B57606) family, which features a single nitrogen atom in its heterocyclic ring system. For instance, studies have been published on the synthesis and characterization of platinum(II) complexes with ligands such as 5,7-dichloro-2-methyl-8-quinolinol and 5,7-dibromo-2-methyl-8-quinolinol. nih.gov These studies often include detailed characterization, including single-crystal X-ray diffraction. nih.gov Similarly, the parent compound 8-hydroxyquinoline (oxine) is a well-documented ligand, and its coordination complexes with various metals have been extensively synthesized and analyzed. researchgate.netscirp.orgresearchgate.netscirp.org

Within the quinazoline family, which contains two nitrogen atoms in its heterocyclic structure, research has centered on isomers other than this compound. For example, significant work has been done on 2-methylquinazolin-4(3H)-one and its derivatives. nih.govresearchgate.netorientjchem.orgresearchgate.net This includes the synthesis of its hydrochloride salt and its use as a precursor for other bioactive compounds and their metal complexes. nih.govresearchgate.net Metal halide coordination compounds of the parent quinazolin-4(3H)-one have also been reported. nih.gov

While the fields of ligand field theory and the electronic structure analysis of coordination complexes are well-established, applying these principles specifically to this compound is not possible without foundational experimental data on its metal complexes.

The absence of specific literature on this compound prevents a scientifically accurate and thorough discussion based on the requested detailed outline. The available information on related quinoline and quinazolinone isomers, while valuable in their own right, cannot be substituted without deviating from the specific subject of the inquiry. Therefore, a detailed article on the coordination chemistry of this compound cannot be generated at this time.

Coordination Chemistry of 2 Methylquinazolin 8 Ol

Chelation Modes and Coordination Geometries of 2-Methylquinazolin-8-ol

The structural arrangement of this compound, featuring a nitrogen atom within the quinazoline (B50416) ring system and an adjacent hydroxyl group at the 8-position, predisposes it to function as a bidentate chelating agent. This chelation is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) and its derivatives. The primary chelation mode involves the coordination of the quinazoline nitrogen and the deprotonated hydroxyl oxygen to a central metal ion, forming a stable five-membered chelate ring.

Upon complexation, the hydroxyl group at the 8-position typically loses its proton, and the resulting anionic oxygen atom forms a coordinate covalent bond with the metal center. Simultaneously, the lone pair of electrons on the quinazoline nitrogen atom at the 1-position also donates to the metal center. This N,O-bidentate chelation is the most common and energetically favorable mode of coordination for this class of ligands.

Commonly observed coordination geometries for related N,O-bidentate ligands include octahedral and square planar. For instance, with transition metals like copper(II), a distorted octahedral or a square planar geometry is often adopted. In a hypothetical diaquabis(2-methylquinazolin-8-olato)copper(II) complex, the two this compound ligands would occupy the equatorial plane, with two water molecules in the axial positions, resulting in a distorted octahedral geometry. For metals like zinc(II), which favor a coordination number of four, a tetrahedral geometry is frequently observed in 1:2 complexes.

The presence of the methyl group at the 2-position of the quinazoline ring can introduce steric hindrance, which may influence the ultimate coordination geometry and the stability of the resulting complex. This steric bulk could potentially lead to distortions from ideal geometries.

To illustrate the typical coordination parameters, the following table provides representative bond lengths and angles for a hypothetical octahedral metal complex of this compound, based on data from analogous 8-hydroxyquinoline complexes.

ParameterValue (Representative)
Metal-Oxygen Bond Length~2.0 - 2.2 Å
Metal-Nitrogen Bond Length~2.1 - 2.3 Å
O-Metal-N Bite Angle~80° - 85°
Ligand-Metal-Ligand Angle (trans)~170° - 180°
Ligand-Metal-Ligand Angle (cis)~90° - 100°

Theoretical and Computational Chemistry of 2 Methylquinazolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of 2-Methylquinazolin-8-ol. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. While the quinazoline (B50416) ring system is largely planar and rigid, the orientation of the hydroxyl and methyl groups can be investigated to identify the most stable conformer.

Table 1: Optimized Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.345N1-C2-N3123.5
C2-C101.480C2-N3-C4117.8
C8-O1.360C7-C8-O119.0
N1-C91.370C9-N1-C2118.2
C9-C101.410N1-C9-C10121.5

Note: The data presented in this table is illustrative and would be derived from specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound can be described by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.50
HOMO-LUMO Gap4.75

Note: These values are representative and would be obtained from specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Chemical shifts for ¹H and ¹³C atoms can be calculated, providing detailed information about the chemical environment of each nucleus.

UV-Vis (Ultraviolet-Visible): The electronic transitions between molecular orbitals can be simulated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in the IR spectrum. This helps in identifying the functional groups present in the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

SpectroscopyParameterPredicted Value
¹³C NMRC2 Chemical Shift (ppm)158.2
¹³C NMRC8 Chemical Shift (ppm)152.5
¹H NMRMethyl Protons (ppm)2.65
UV-Visλmax (nm)285, 330
IRO-H Stretch (cm⁻¹)3450
IRC=N Stretch (cm⁻¹)1620

Note: These predicted values serve as examples and would be the result of specific computational methodologies.

Molecular Reactivity and Reaction Pathway Simulations

Computational chemistry also allows for the investigation of the reactivity of this compound and the elucidation of potential reaction mechanisms.

Transition State Analysis

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Transition state analysis involves computationally locating the geometry and energy of this transient species. The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate.

Reaction Mechanism Elucidation

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism of a chemical transformation involving this compound. This includes identifying all intermediates and transition states along the reaction coordinate, providing a detailed understanding of how reactants are converted into products. For instance, the mechanism of electrophilic or nucleophilic substitution on the quinazoline ring could be explored.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis)

The prediction and analysis of intermolecular interactions are crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice.

In the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, the individual molecules are organized in layers, forming a complex network of interactions. nih.govresearchgate.net The supramolecular architecture is primarily dictated by N—H⋯Cl hydrogen-bonding interactions, which create zigzag chains. nih.govresearchgate.netnih.gov Additionally, weak π–π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules, further stabilizing the crystal packing. nih.govresearchgate.net

The detailed breakdown of these interactions is presented in the table below:

Interaction Type Contribution to Hirshfeld Surface (%)
H⋯H36.1
H⋯C/C⋯H25.8
H⋯O/O⋯H17.7
H⋯Cl/Cl⋯H10.3
C⋯Cl/Cl⋯C3.3
N⋯H/H⋯N2.4
N⋯Cl/Cl⋯N2.2
C⋯C1.8

Data derived from the Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. nih.gov

For this compound, it can be hypothesized that the presence of the hydroxyl group at the 8-position would introduce additional and potentially strong O—H⋯N or O—H⋯O hydrogen bonding opportunities, significantly influencing its supramolecular assembly. The principles of Hirshfeld surface analysis would be instrumental in deconvoluting these complex interactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.govresearchgate.netresearchgate.netnih.gov These simulations can provide a detailed understanding of the conformational landscape of a molecule, its flexibility, and its interactions with a solvent, thereby predicting its behavior in solution.

Currently, specific molecular dynamics simulation studies focusing on the conformational landscape and solution behavior of this compound in its free state are not available in the public domain. However, the general methodology and its application to related quinazolinone derivatives have been documented, particularly in the context of their interactions with biological macromolecules. nih.govnih.govnih.gov

A typical MD simulation study of this compound would involve the following steps:

System Setup: A model system is constructed, placing a molecule of this compound in a simulation box filled with a chosen solvent, such as water.

Force Field Application: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for an extended period, during which the trajectory of each atom is calculated by integrating Newton's equations of motion.

Analysis of the resulting trajectory would yield valuable information about:

Conformational Preferences: By analyzing the dihedral angles of the rotatable bonds over time, the preferred conformations of the molecule in solution can be identified.

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions can highlight the flexible and rigid regions of the molecule.

Solvation Structure: The radial distribution functions between the solute and solvent atoms can reveal the structure of the solvent shell around the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be monitored throughout the simulation.

The insights gained from such simulations would be critical for understanding the bioavailability and interaction mechanisms of this compound at a molecular level.

Supramolecular Chemistry Driven by 2 Methylquinazolin 8 Ol Motifs

Exploitation of Non-Covalent Interactions for Directed Assembly

The predictable and directional nature of non-covalent interactions is the cornerstone of supramolecular chemistry. In the context of 2-methylquinazolin-8-ol, several key interactions govern its self-assembly into well-defined structures.

Hydrogen Bonding: The most prominent interaction is hydrogen bonding, facilitated by the 8-hydroxyl group acting as a donor and the nitrogen atoms within the quinazoline (B50416) ring system acting as acceptors. This is a well-established motif in related heterocyclic compounds. For instance, the crystal structure of 8-hydroxy-2-methylquinoline reveals the formation of hydrogen-bonded dimers. It is highly probable that this compound engages in similar intermolecular hydrogen bonding, leading to the formation of dimers or extended one-dimensional chains. Computational studies on quinazolinone isomers further support the significance of hydrogen bonding in determining the stability of their assemblies.

π-π Stacking: The planar, aromatic nature of the quinazoline core makes it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the packing of such molecules in the solid state. In many quinazoline and quinolinol derivatives, π-π stacking is a dominant force in the formation of columnar or layered structures. The extent of this stacking can be influenced by the presence and nature of substituents on the quinazoline ring.

Halogen Bonding: While not inherent to this compound itself, the introduction of halogen atoms (e.g., chlorine, bromine, iodine) at various positions on the quinazoline ring can introduce another powerful directional interaction: halogen bonding. This is the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom. The existence of halogen bonding has been demonstrated in various quinazoline derivatives, where it directs the formation of specific supramolecular synthons. For example, studies on halogenated quinazolinone derivatives have shown that halogen bonding can significantly influence their crystal packing and, by extension, their material properties.

Design and Synthesis of Self-Assembled Systems Incorporating this compound

The rational design of self-assembled systems based on this compound involves the strategic placement of functional groups to control the directionality and strength of non-covalent interactions. The synthesis of such systems typically follows established routes for quinazoline and quinolinol derivatives.

The synthesis of the core this compound scaffold can be achieved through various established synthetic methodologies for quinazolines. A common approach involves the condensation of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzoic acid derivative with a source of the C2-methyl group, such as acetic anhydride (B1165640) or acetonitrile. The 8-hydroxy functionality can either be present on the starting materials or introduced at a later stage through functional group interconversion.

Once the core scaffold is obtained, further functionalization can be carried out to tune its self-assembly properties. For example, the introduction of long alkyl or alkoxy chains can promote the formation of liquid crystalline phases. Attaching other recognition motifs, such as crown ethers or calixarenes, can lead to the formation of more complex host-guest systems. The synthesis of such derivatives often involves standard cross-coupling reactions or nucleophilic substitution reactions on the quinazoline ring.

Characterization of Supramolecular Architectures

A combination of analytical techniques is employed to characterize the supramolecular architectures formed by this compound and its derivatives, both in the solid state and on surfaces.

X-ray Crystallography of Supramolecular Networks

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
8-Hydroxy-2-methylquinolineMonoclinicP2₁/cO-H···N hydrogen bonds, π-π stacking
A 4-phenylamino quinazoline derivativeTriclinicP-1N-H···N hydrogen bonds, π-π stacking
A quinazolinone derivativeMonoclinicP2₁/nN-H···O hydrogen bonds, C-H···O interactions

This table presents data for compounds structurally related to this compound to illustrate common packing motifs.

AFM/STM for Surface Characterization

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable tools for visualizing and manipulating molecules at the nanoscale on surfaces. These techniques can provide detailed information about the two-dimensional self-assembly of this compound derivatives on various substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold.

By depositing a solution of the compound onto a substrate, it is possible to observe the formation of ordered monolayers or more complex surface patterns. STM, in particular, can provide sub-molecular resolution, allowing for the direct visualization of the orientation and packing of individual molecules within the self-assembled layer. This information is crucial for understanding the interplay between molecule-molecule and molecule-substrate interactions in directing the surface assembly. While direct AFM or STM studies on this compound are not reported, the extensive literature on the surface assembly of other heterocyclic molecules suggests that it would form well-ordered domains driven by the same non-covalent interactions observed in the bulk.

Construction of Ordered Functional Materials (excluding biological applications)

The ability of this compound to form predictable and stable supramolecular assemblies opens up possibilities for the construction of novel functional materials. By tailoring the molecular structure, it is possible to imbue the resulting materials with specific properties.

One area of potential is in the development of porous materials. By designing this compound derivatives with specific shapes and functionalities, it may be possible to create crystalline frameworks with well-defined pores. These materials could have applications in gas storage, separation, and catalysis.

Furthermore, the extended π-conjugated system of the quinazoline core suggests potential applications in organic electronics. The ordered stacking of these molecules in the solid state could facilitate charge transport, making them suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The 8-hydroxy group can also act as a chelating site for metal ions, leading to the formation of coordination polymers with interesting magnetic or optical properties. The rich chemistry of 8-hydroxyquinoline (B1678124) derivatives in forming metal complexes is well-documented and serves as a strong precedent for the potential of this compound in this area. nih.govnih.govscispace.comrroij.com

Advanced Materials Science Applications of 2 Methylquinazolin 8 Ol Non Biological Focus

Design of Optical and Photonic Materials

The photophysical properties of quinazoline (B50416) derivatives make them attractive for applications in optical and photonic materials. Many quinazoline compounds exhibit strong fluorescence with high quantum yields. researchgate.netrsc.org These properties are highly dependent on the nature and position of substituents on the quinazoline core.

Studies on a series of quinazoline chromophores have revealed that they can absorb light in the UV-visible region and emit green light upon irradiation. researchgate.net A significant solvatochromic shift in the fluorescence emission maxima is often observed, indicating the formation of an intramolecular charge-transfer (ICT) state. researchgate.net This ICT character is a key feature for designing materials with tunable emission colors.

The 8-hydroxyquinoline (B1678124) scaffold, a component of 2-Methylquinazolin-8-ol, is renowned for its use in luminescent materials. For example, six novel 8-hydroxyquinoline derivatives synthesized from 2-methyl-8-hydroxyquinoline displayed favorable luminescence properties when complexed with Europium(III) ions. nih.gov The introduction of electron-donating groups was found to enhance the luminescence intensity of these complexes. nih.gov This suggests that this compound, with its electron-donating methyl group, could form highly luminescent metal complexes suitable for applications in OLEDs and fluorescent probes.

Table 1: Photophysical Properties of Substituted Quinazoline Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent
Compound 1 ---414> 80%---Cyclohexane
Compound 2 ------> 80%---Cyclohexane
Compound 10 ---597---161Cyclohexane
Diphenyl derivative 8aa 278, 367477------CH2Cl2

Data sourced from various studies on quinazoline-based fluorophores. researchgate.netrsc.org

Fabrication of Chemosensors and Molecular Probes

The ability of the 8-hydroxyquinoline moiety to chelate metal ions is a cornerstone of its application in chemosensors. The binding of a metal ion to the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group can lead to significant changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity. This "turn-on" or "turn-off" response forms the basis of a sensing mechanism.

While specific studies on this compound as a chemosensor are limited, the broader class of 8-hydroxyquinoline derivatives has been extensively studied for the detection of various metal ions. nih.gov The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the quinoline ring. The methyl group in this compound could influence its selectivity towards certain metal ions.

Furthermore, the fluorescent properties of quinazoline derivatives make them suitable for use as molecular probes in various chemical and biological systems. For instance, fluorescent probes based on the quinazoline scaffold have been designed for the detection of specific analytes through mechanisms like aggregation-induced emission (AIE). rsc.org

Applications in Catalysis (e.g., as a ligand in homogeneous or heterogeneous catalysis)

The nitrogen atoms in the quinazoline ring and the hydroxyl group in the 8-position of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The ability to form stable complexes with transition metals is a key prerequisite for a catalytic ligand.

Quinazoline-based ligands have been successfully employed in various catalytic reactions. For example, tridentate P,N,N-ligands incorporating a quinazoline moiety have been used in palladium-catalyzed asymmetric allylic alkylation. acs.org Ruthenium catalytic systems promoted by quinazoline-derived ligands have been shown to be highly selective for dehydrogenative and deaminative coupling reactions. acs.orgnsf.gov

The 8-hydroxyquinoline scaffold has also been used to synthesize mixed ligand complexes that act as homogeneous catalysts in reactions like the hydrolysis of esters. iosrjournals.org Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols in the presence of a co-catalyst. mdpi.com This suggests that this compound could form catalytically active complexes with a range of transition metals for various organic transformations.

Table 2: Catalytic Applications of Quinazoline and 8-Hydroxyquinoline Derivatives

Catalyst/Ligand SystemCatalytic ReactionKey Findings
Quinazoline-Oxazoline Hybrid LigandsPd(0)-catalyzed asymmetric allylic alkylationAchieved enantioselectivities up to 81%. acs.org
Ruthenium/Phenol (B47542) Ligand SystemDehydrogenative coupling of ketones with aminesHighly selective for quinazoline product formation. acs.orgnsf.gov
Mixed Ligand Co(II) Complexes with 8-HydroxyquinolineHydrolysis of estersDemonstrated effective homogeneous catalysis. iosrjournals.org
Vanadium(IV) Complexes with Methyl-Substituted 8-HydroxyquinolinesOxidation of hydrocarbons and alcoholsHigh catalytic activity in the presence of a co-catalyst. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylquinazolin-8-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves cyclocondensation of substituted anthranilic acid derivatives with formamide or urea under reflux conditions. For example, alkylation with ethyl chloroacetate followed by hydrazine hydrate treatment can yield quinazolinone intermediates, which are further functionalized . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and catalyst selection (e.g., HCl or acetic acid). Purity is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with quinazolin-8-ol protons typically appearing as deshielded singlets (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond lengths and angles, as demonstrated for zinc complexes of 2-methylquinolin-8-ol derivatives .
  • Mass Spectrometry : ESI-MS or LC-MS validates molecular weights (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is pH- and light-dependent. Store in amber vials at 4°C under inert gas (N2_2/Ar) to prevent oxidation. Degradation is assessed via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like kinases or DNA .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity interference. Validate findings using:

  • Dose-response curves (IC50_{50} comparisons across multiple assays).
  • Metabolite profiling (LC-MS/MS) to rule out off-target effects.
  • Control experiments with structurally analogous inactive compounds .

Q. What strategies are effective for designing metal coordination complexes using this compound as a ligand?

  • Methodological Answer : The hydroxyl and nitrogen groups act as bidentate ligands. Synthesize complexes via reflux with metal salts (e.g., ZnCl2_2, CuSO4_4) in methanol/water. Characterize using IR (shift in νOH_{O-H} and νC=N_{C=N} bands) and magnetic susceptibility measurements. Single-crystal XRD confirms geometry (e.g., tetrahedral vs. octahedral) .

Q. How can regioselectivity challenges in functionalizing the quinazolin-8-ol core be addressed?

  • Methodological Answer : Use directing groups (e.g., halogens at C6/C8) to guide cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Computational modeling (DFT) predicts preferential substitution sites. For example, bromination at C6 enhances electrophilic aromatic substitution at C4 .

Methodological Best Practices

  • Analytical Validation : Always cross-validate purity (>95% via HPLC) and structural data (NMR, XRD) before biological testing .
  • Data Reproducibility : Document reaction conditions (solvent, time, catalyst) and share raw spectral data in supplementary materials .
  • Contradiction Management : Use systematic reviews (Cochrane guidelines) to synthesize conflicting bioactivity data and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.